molecular formula C7H11N3S B7762228 3-(3-methyl-1H-pyrazol-1-yl)propanethioamide CAS No. 1006334-11-7

3-(3-methyl-1H-pyrazol-1-yl)propanethioamide

Cat. No.: B7762228
CAS No.: 1006334-11-7
M. Wt: 169.25 g/mol
InChI Key: NQAXHRIIWKCSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-1H-pyrazol-1-yl)propanethioamide ( 1006334-11-7) is a high-purity chemical compound with the molecular formula C 7 H 11 N 3 S and a molecular weight of 169.25 g/mol . This propanethioamide derivative features a methyl-substituted pyrazole ring, a structure known for its significant relevance in medicinal chemistry research . Pyrazole-based compounds are extensively investigated for their antimicrobial potential. Scientific studies on related hybrid architectures indicate that such compounds can exhibit potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , as well as antifungal activity against strains like Candida albicans . The pyrazole core is a privileged scaffold in drug discovery, also associated with a variety of other pharmacological activities such as anti-inflammatory, anticancer, and enzyme inhibitory effects . Researchers value this compound for constructing novel molecular frameworks in the search for new bioactive agents. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)propanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-6-2-4-10(9-6)5-3-7(8)11/h2,4H,3,5H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAXHRIIWKCSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277894
Record name 3-Methyl-1H-pyrazole-1-propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006334-11-7
Record name 3-Methyl-1H-pyrazole-1-propanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006334-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-pyrazole-1-propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Amide Precursor

The precursor 3-(3-methyl-1H-pyrazol-1-yl)propanamide is synthesized via nucleophilic substitution between 3-methyl-1H-pyrazole and acrylamide under basic conditions. Key steps include:

  • Reaction Setup : 3-Methylpyrazole (1.0 eq) and acrylamide (1.2 eq) are combined in dimethylformamide (DMF) with potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Conditions : The mixture is heated at 80°C for 12 hours under nitrogen atmosphere.

  • Workup : The product is isolated via aqueous extraction and purified by recrystallization (ethanol/water), yielding 68–72% of the amide.

Thionation Using Lawesson’s Reagent

The amide-to-thioamide conversion is achieved with Lawesson’s reagent (LR), a well-established thionating agent:

  • Reagents : Lawesson’s reagent (0.55 eq), tetrahydrofuran (THF).

  • Conditions : Reflux at 70°C for 6 hours.

  • Yield : 75–80% after column chromatography (silica gel, hexane/ethyl acetate).

Table 1: Thionation Reaction Optimization

ParameterValue RangeOptimal Condition
LR Equivalents0.4–0.60.55
Temperature (°C)60–8070
Reaction Time (h)4–86
SolventTHF, TolueneTHF

Direct Alkylation of 3-Methylpyrazole with 3-Bromopropionthioamide

Synthesis of 3-Bromopropionthioamide

This intermediate is prepared by treating acrylonitrile with hydrogen sulfide (H₂S) in hydrochloric acid (HCl), followed by bromination:

  • Step 1 : Acrylonitrile (1.0 eq) reacts with H₂S gas in HCl (20%) at 0–5°C for 4 hours to form propionthioamide (yield: 85%).

  • Step 2 : Bromination using N-bromosuccinimide (NBS, 1.1 eq) in carbon tetrachloride (CCl₄) under light irradiation yields 3-bromopropionthioamide (62–65%).

Alkylation of 3-Methylpyrazole

The thioamide is coupled to the pyrazole via nucleophilic substitution:

  • Reagents : 3-Methylpyrazole (1.0 eq), 3-bromopropionthioamide (1.1 eq), K₂CO₃ (2.5 eq), DMF.

  • Conditions : 90°C for 8 hours.

  • Yield : 55–60% after recrystallization (methanol).

Cyclocondensation with Hydrazine and Thioamide-Containing Diketones

Formation of the Pyrazole Ring

A cyclocondensation strategy builds the pyrazole ring while incorporating the thioamide group:

  • Reactants : Hydrazine hydrate (1.0 eq) and 3-thioamidopentane-2,4-dione (1.0 eq).

  • Conditions : Ethanol, reflux for 10 hours.

  • Mechanism : The diketone undergoes cyclization with hydrazine, forming the pyrazole core with the thioamide side chain.

  • Yield : 50–55% after silica gel chromatography.

Table 2: Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
Thionation of Amide75–80≥95HighLR cost and toxicity
Direct Alkylation55–6090ModerateBromination safety concerns
Cyclocondensation50–5585LowDiketone synthesis complexity

Critical Analysis of Methodologies

Efficiency and Practicality

  • Thionation Route : Highest yield and purity but requires handling toxic LR. Suitable for lab-scale synthesis.

  • Direct Alkylation : Avoids LR but involves hazardous bromination steps. Ideal for small batches.

  • Cyclocondensation : Theoretically elegant but hampered by low yields and complex intermediates.

Industrial Considerations

  • Continuous Flow Systems : Adapting the thionation method in flow reactors could enhance safety and efficiency.

  • Green Chemistry : Substituting H₂S with thiourea in the bromopropionthioamide synthesis may reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)propanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Androgen Receptor Modulation

One of the primary applications of 3-(3-methyl-1H-pyrazol-1-yl)propanethioamide is its function as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in specific tissues, offering therapeutic benefits similar to anabolic steroids without the associated side effects.

  • Mechanism of Action : The compound exhibits high affinity for androgen receptors, leading to potent antagonistic activity. This property makes it useful in treating conditions dependent on androgen receptor activity, such as prostate cancer .
  • Clinical Relevance : Studies have shown that compounds like this compound can inhibit the proliferation of prostate cancer cell lines, indicating their potential as effective treatments for AR-dependent cancers .

Safety Profile and Drug Interactions

The pharmacokinetic profile of this compound suggests a favorable safety profile with minimal drug-drug interactions. This characteristic is crucial for compounds intended for long-term therapeutic use, especially in patients with complex medication regimens .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives. Understanding the synthetic routes is essential for scaling production and ensuring the availability of this compound for research and clinical applications.

Crystal Structure Analysis

Recent studies have employed techniques such as X-ray crystallography to elucidate the crystal structure of pyrazole-based compounds, providing insights into their molecular geometry and interactions at the atomic level . Such structural information is vital for understanding how these compounds interact with biological targets.

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in animal models of prostate cancer. These studies highlight its potential as a therapeutic agent in oncology.

Comparative Analyses

Comparative analyses with other known SARMs have shown that this compound exhibits superior selectivity and potency against androgen receptors, making it a promising candidate for further development .

Data Table: Summary of Key Properties

PropertyDescription
Compound NameThis compound
MechanismAndrogen receptor modulation
Therapeutic UseProstate cancer treatment
Safety ProfileFavorable with minimal drug-drug interactions
Synthesis MethodVarious synthetic pathways available
Research StatusPreclinical studies show efficacy

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The thioamide group can also interact with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of biological activity .

Comparison with Similar Compounds

Key Observations :

  • Polarity: Hydroxy and amino groups in compounds 7a/7b () increase polarity, improving aqueous solubility but possibly limiting membrane permeability relative to the less polar methyl-thioamide derivative .
  • Bioactivity : Thioamides (target compound and pyridine analog) may exhibit stronger metal-binding activity than urea derivatives (MK13), which rely on hydrogen bonding .

Physicochemical and Bioactive Properties

Property This compound Pyridine Analog () MK13 () Compounds 7a/7b ()
logP (Estimated) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~1.8 ~0.5–1.2 (polar)
Solubility Low aqueous solubility Very low Moderate High
Stability Likely hydrolytically stable (thioamide) High (CF3 group) Moderate (urea) Variable (ester hydrolysis)
Inferred Bioactivity Potential enzyme inhibition Enhanced metabolic resistance Hydrogen-bond donor Antimicrobial/antifungal

Notes:

  • The trifluoromethyl group in the pyridine analog may improve resistance to oxidative metabolism but could increase toxicity risks .
  • The discontinued status of the target compound () may reflect suboptimal pharmacokinetics or synthesis hurdles compared to urea or carboxylate derivatives .

Biological Activity

3-(3-methyl-1H-pyrazol-1-yl)propanethioamide is an organic compound characterized by a pyrazole ring and a propanethioamide group, with the molecular formula C₇H₁₃N₃S. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the thioamide functional group combined with the pyrazole ring suggests diverse mechanisms of action, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C7H13N3S\text{C}_7\text{H}_{13}\text{N}_3\text{S}

The compound features a methyl group on the pyrazole ring, which influences its chemical reactivity and biological interactions. The functional groups present in this compound are critical for its biological activity, as they can participate in various chemical reactions and interactions with biological targets.

Biological Activities

Research indicates that compounds containing pyrazole and thioamide functionalities often exhibit significant biological activities. The following are key findings related to the biological activity of this compound:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays using various cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit tumor growth through multiple pathways, including modulation of signaling pathways related to cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or other diseases.
  • Receptor Modulation : Interaction with various receptors, such as androgen receptors, has been noted, suggesting potential use in treating hormone-dependent cancers .
  • Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can cause cell cycle arrest at specific phases, thereby preventing cancer cell division.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructureNotable Biological Activity
4-MethylthiazoleC₅H₆N₂SAntimicrobial activity
5-(4-Methylphenyl)-1H-pyrazoleC₁₀H₁₃N₃Anticancer effects
4-AminoantipyrineC₁₁H₁₂N₄OAnalgesic and anti-inflammatory

This table illustrates that while many pyrazole derivatives exhibit biological activity, the specific combination of a thioamide group and a methyl-substituted pyrazole ring in this compound may confer unique mechanisms of action compared to other compounds.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various pyrazole derivatives, including this compound, researchers employed MTT assays on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics like doxorubicin . This suggests that the compound may offer advantages in terms of efficacy and safety profiles.

Case Study 2: Androgen Receptor Modulation

Another study focused on the interaction of pyrazole derivatives with androgen receptors. It was found that compounds similar to this compound exhibited high affinity for androgen receptors and demonstrated potent antagonistic activity against prostate cancer cell lines. This highlights its potential application in treating androgen-dependent malignancies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-methyl-1H-pyrazol-1-yl)propanethioamide, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from 3-methyl-1H-pyrazole derivatives. A thionation step using Lawesson’s reagent or phosphorus pentasulfide may introduce the thioamide group. Key parameters include solvent choice (e.g., anhydrous THF or DMF), temperature control (60–80°C), and catalyst selection (e.g., palladium for coupling reactions). Yield optimization requires monitoring via thin-layer chromatography (TLC) and iterative adjustment of stoichiometry .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substitution patterns, with DMSO-d6 as a common solvent for pyrazole derivatives .
  • Mass Spectrometry (LCMS/HRMS) : Validates molecular weight and detects impurities.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is standard for pharmacological studies) .

Q. What are the key considerations in designing stability studies for this compound under various storage conditions?

  • Methodology : Conduct accelerated stability studies under ICH guidelines:

  • Temperature : Test degradation at 25°C (ambient), 40°C (accelerated), and -20°C (long-term).
  • Humidity : Expose to 75% relative humidity.
  • Light : Use photostability chambers (ICH Q1B). Analyze degradation products via LCMS and compare against reference standards .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories. Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies are effective in resolving contradictions between in silico predictions and experimental bioactivity data?

  • Methodology :

  • Cross-Validation : Compare multiple computational models (e.g., QSAR vs. docking scores).
  • Experimental Replication : Vary assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
  • Metabolite Screening : Test for off-target interactions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What in vitro assays are recommended for elucidating the mechanism of action against enzymatic targets?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., ADP-Glo™ for kinases).
  • SPR/ITC : Quantify binding kinetics (ka, kd) and thermodynamics (ΔG, ΔH).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on analogs of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., methyl to halogen groups on the pyrazole ring).
  • Bioactivity Profiling : Test against a panel of targets (e.g., cancer cell lines, bacterial strains).
  • Statistical Modeling : Apply 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with activity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported pharmacological data for this compound?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, noting differences in assay protocols (e.g., cell line origins, incubation times).
  • Orthogonal Validation : Use alternative methods (e.g., Western blot vs. ELISA for protein quantification).
  • Crystallography : Resolve binding ambiguities via X-ray co-crystal structures .

Experimental Design

Q. What are best practices for scaling up synthesis without compromising yield or purity?

  • Methodology :

  • Process Optimization : Use flow chemistry for exothermic reactions (e.g., thionation).
  • Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane).
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.